A Technical Guide to Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
A Technical Guide to Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a conceptual workflow for its investigation as a potential therapeutic agent.
Compound Data
A summary of the key quantitative data for tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate is presented below.
| Property | Value | Source |
| Molecular Weight | 341.25 g/mol | Sigma-Aldrich[1] |
| 341.24 g/mol | PubChem[2], AbacipharmTech[3] | |
| Molecular Formula | C₁₅H₂₁BrN₂O₂ | PubChem[2] |
| CAS Number | 886767-65-3 | Sigma-Aldrich[1] |
| MDL Number | MFCD07782036 | Sigma-Aldrich[1] |
Experimental Protocols
The following section details a representative synthetic protocol for tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate. The synthesis of related piperazine derivatives often involves the reaction of a piperazine precursor with a suitable protecting group and an aryl halide.
Synthesis of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
This procedure is a representative method and may require optimization for specific laboratory conditions.
Materials:
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2-(3-Bromophenyl)piperazine
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (Et₃N) or other suitable base
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Dichloromethane (DCM) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 2-(3-bromophenyl)piperazine in dichloromethane.
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Addition of Base: Add triethylamine to the solution. This will act as a base to neutralize the acid formed during the reaction.
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Addition of Protecting Group: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in dichloromethane dropwise at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up:
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Quench the reaction by adding water.
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Separate the organic layer.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent.
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Purification:
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate.
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Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conceptual Workflow for Synthesis and Evaluation
The following diagram illustrates a logical workflow for the synthesis and subsequent biological evaluation of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate, a common process in drug discovery. Piperazine derivatives are known to exhibit a wide range of pharmacological activities, including effects on the central nervous system.[4]
Caption: Workflow for Synthesis and Biological Evaluation.
References
- 1. tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate | 886767-65-3 [sigmaaldrich.com]
- 2. tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | C15H21BrN2O2 | CID 70701069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. researchgate.net [researchgate.net]
